molecular formula C16H19NO4 B6662876 4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid

4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid

Cat. No.: B6662876
M. Wt: 289.33 g/mol
InChI Key: OWQKXYWTYWAVQR-UHFFFAOYSA-N
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Description

4-[(Bicyclo[310]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid is a complex organic compound featuring a bicyclic hexane structure fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid typically involves multiple steps:

  • Formation of the Bicyclo[3.1.0]hexane Core: : This can be achieved through a (3 + 2) annulation reaction involving cyclopropenes and aminocyclopropanes. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding high diastereoselectivity .

  • Attachment of the Carbonylamino Group: : The bicyclo[3.1.0]hexane core is then functionalized with a carbonylamino group through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Introduction of the Benzoic Acid Moiety: : The final step involves the coupling of the functionalized bicyclohexane with a 2-methoxybenzoic acid derivative. This step can be facilitated by standard esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the benzoic acid moiety can undergo oxidation to form a hydroxyl group, potentially altering the compound’s solubility and reactivity.

  • Reduction: : The carbonyl group in the carbonylamino moiety can be reduced to an alcohol, which may affect the compound’s binding properties in biological systems.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the modification of the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of 4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-hydroxybenzoic acid.

    Reduction: Formation of 4-[(Bicyclo[3.1.0]hexane-6-hydroxyamino)methyl]-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique bicyclic structure makes it a useful scaffold in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can mimic natural substrates, making it useful in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features allow for the design of drugs targeting specific enzymes or receptors, particularly in the treatment of psychiatric disorders and cancer .

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure provides a rigid framework that can interact with biological targets in a highly specific manner.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic hexane core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Benzoic Acid Derivatives: Compounds like 2-methoxybenzoic acid and its analogs, which share the benzoic acid moiety but lack the bicyclic structure.

Uniqueness

What sets 4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid apart is its combination of a rigid bicyclic structure with a functionalized benzoic acid moiety. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

4-[(bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-21-13-7-9(5-6-12(13)16(19)20)8-17-15(18)14-10-3-2-4-11(10)14/h5-7,10-11,14H,2-4,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQKXYWTYWAVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2C3C2CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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